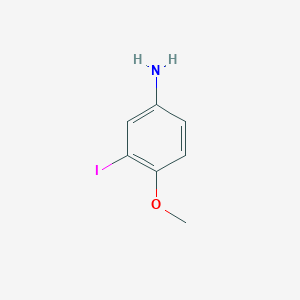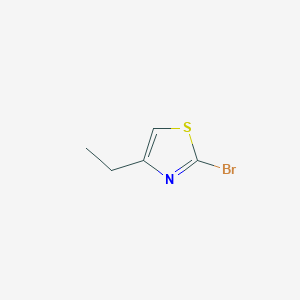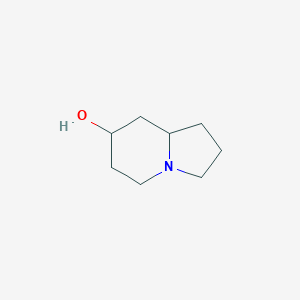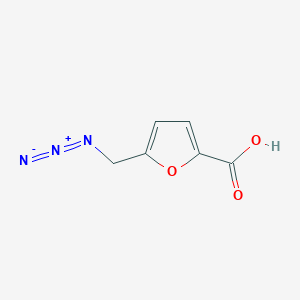
アゼパン-1-イル酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl azepan-1-ylacetate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of an ethyl ester group attached to an azepane ring, making it a versatile molecule in various chemical reactions and applications.
科学的研究の応用
Ethyl azepan-1-ylacetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl azepan-1-ylacetate typically involves the esterification of azepan-1-ylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Azepan-1-ylacetic acid+EthanolH2SO4Ethyl azepan-1-ylacetate+Water
Industrial Production Methods: In an industrial setting, the production of ethyl azepan-1-ylacetate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ethyl azepan-1-ylacetate suitable for research and commercial applications .
化学反応の分析
Types of Reactions: Ethyl azepan-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepan-1-ylacetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products:
Oxidation: Azepan-1-ylacetic acid.
Reduction: Azepan-1-yl ethanol.
Substitution: Various substituted azepan-1-ylacetates depending on the nucleophile used.
作用機序
The mechanism of action of ethyl azepan-1-ylacetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of bioactive metabolites. These metabolites can modulate biological processes by interacting with specific receptors or enzymes, thereby exerting their effects .
類似化合物との比較
Ethyl azepan-1-ylacetate can be compared with other similar compounds, such as:
- Ethyl 2-(azepan-1-yl)ethanoate
- 2-(1-azepanyl)acetic acid ethyl ester
- 2-(azepan-1-yl)acetic acid ethyl ester
- 1H-azepine-1-acetic acid, hexahydro-, ethyl ester
These compounds share similar structural features but may differ in their reactivity and applications. Ethyl azepan-1-ylacetate is unique due to its specific ester group and azepane ring, which confer distinct chemical and biological properties .
特性
IUPAC Name |
ethyl 2-(azepan-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROESXCPJJVXAQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623395 |
Source


|
| Record name | Ethyl (azepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99176-11-1 |
Source


|
| Record name | Ethyl (azepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)




